molecular formula C15H19N3O3S2 B2530591 N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide CAS No. 863558-46-7

N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2530591
CAS No.: 863558-46-7
M. Wt: 353.46
InChI Key: QBZLAEIWECZKME-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(morpholin-4-yl)ethylamine and 2-(pyridin-3-yl)ethylamine. These intermediates are then reacted with thiophene-2-sulfonyl chloride under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine
  • 2-(morpholin-4-yl)ethylamine
  • 2-(pyridin-3-yl)ethylamine

Uniqueness

N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene sulfonamide group, which imparts distinct chemical and biological properties

Biological Activity

N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core linked to a morpholine and pyridine moiety. Its chemical structure can be represented as follows:

N 2 morpholin 4 yl 2 pyridin 3 yl ethyl thiophene 2 sulfonamide\text{N 2 morpholin 4 yl 2 pyridin 3 yl ethyl thiophene 2 sulfonamide}

This structure contributes to its pharmacological properties, particularly in terms of binding affinity and selectivity for various biological targets.

This compound exhibits inhibitory activity against specific enzymes and receptors. Notably, it has been studied for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for cancer therapy .

Table 1: Summary of Biological Targets and Activities

Biological TargetActivity TypeReference
Cyclin-dependent kinase 5Inhibition
Protein kinasesAntiproliferative
Enzymatic pathwaysModulation

Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions, particularly cancer. Its ability to inhibit CDKs suggests potential use in oncology , where controlling cell cycle progression is critical.

Case Studies

  • In Vitro Studies : In a recent study, the compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic use. The results showed that this compound effectively reduced cell viability by inducing apoptosis .
  • Animal Models : Animal studies have further supported its efficacy, showing reduced tumor growth in xenograft models when treated with the compound. These findings suggest a promising avenue for further clinical development.
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase, corroborating its role as a CDK inhibitor. This was evidenced by flow cytometry analyses that demonstrated increased populations of cells in the G1 phase post-treatment .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable ADME properties, with moderate bioavailability and a safety profile that warrants further investigation.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityModerate
Half-lifeTBD (To Be Determined)
MetabolismHepatic

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c19-23(20,15-4-2-10-22-15)17-12-14(13-3-1-5-16-11-13)18-6-8-21-9-7-18/h1-5,10-11,14,17H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZLAEIWECZKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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